![molecular formula C14H14BrN7O2 B6533845 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060208-54-9](/img/structure/B6533845.png)
1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C14H14BrN7O2 and its molecular weight is 392.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is 391.03924 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
USP28 Inhibition for Cancer Therapy
Ubiquitin specific peptidase 28 (USP28) plays a crucial role in various malignancies. It has been validated as a promising therapeutic target for cancer treatment. Recent research has focused on discovering highly potent and selective USP28 inhibitors. Notably, compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, demonstrated potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L). It exhibited selectivity over USP7 and LSD1. In gastric cancer cells, compound 19 directly affected USP28 protein levels, inhibiting proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT) .
Anticancer Potential
The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids have been evaluated for their anticancer potential. In vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines revealed intriguing findings .
Medicinal Chemistry Applications
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives find applications in medicinal chemistry. They have been explored as c-Met inhibitors and modulators of GABAA receptors. Additionally, these heterocycles serve as fluorescent probes and structural units in polymers .
Thioxo-Pyrazolo Derivatives
The discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo derivatives has also been investigated. These compounds exhibit interesting properties and may have potential applications .
Hydrazone-Containing Derivatives
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This research sheds light on their potential therapeutic applications .
作用機序
Mode of Action
It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel cdk2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Biochemical Pathways
The compound’s interaction with its targets can lead to the inhibition of CDK2, which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound may disrupt the normal cell cycle progression, leading to the inhibition of cell proliferation .
Result of Action
The compound has shown promising results in preclinical studies. Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
特性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN7O2/c1-20-12-11(18-19-20)13(17-8-16-12)21-4-6-22(7-5-21)14(23)9-2-3-10(15)24-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDRIDOVYSAYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。